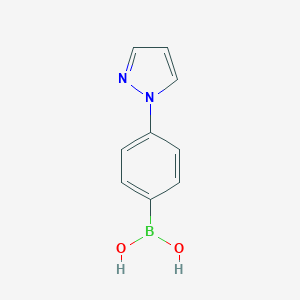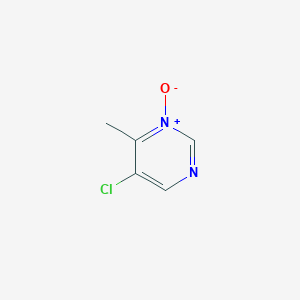
(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol
Übersicht
Beschreibung
Dihydrouridine is a modified nucleoside found in transfer RNA (tRNA) and ribosomal RNA (rRNA) molecules. It is formed by the reduction of the double bond between the fifth and sixth carbon atoms of uridine, resulting in a fully saturated pyrimidine ring. This modification is common in tRNA from bacteria, eukaryotes, and some archaea, and it plays a crucial role in enhancing the conformational flexibility of RNA molecules .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Dihydrouridin wird posttranskriptional durch die enzymatische Reduktion von Uridin synthetisiert. Das für diese Modifikation verantwortliche Enzym ist Dihydrouridin-Synthase, die Nicotinamid-Adenin-Dinukleotid-Phosphat (NADPH) als Kofaktor verwendet. Die Reaktion beinhaltet die Reduktion der 5,6-Doppelbindung von Uridin zur Bildung von Dihydrouridin .
Industrielle Produktionsverfahren: Die enzymatische Synthese unter Verwendung von Dihydrouridin-Synthase könnte bei Bedarf möglicherweise für industrielle Anwendungen hochskaliert werden .
Arten von Reaktionen:
Reduktion: Die primäre Reaktion, die Dihydrouridin durchläuft, ist die Reduktion von Uridin zur Bildung von Dihydrouridin.
Substitution: Dihydrouridin kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen am Nukleosid durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Reduktion: Die Reduktion von Uridin zu Dihydrouridin erfordert Dihydrouridin-Synthase und NADPH als Kofaktor.
Substitution: Substitutionsreaktionen können verschiedene Reagenzien beinhalten, abhängig von der gewünschten Modifikation von Dihydrouridin.
Hauptprodukte, die gebildet werden:
- Das Hauptprodukt der Reduktionsreaktion ist Dihydrouridin selbst.
- Substitutionsreaktionen können verschiedene modifizierte Nukleoside ergeben, abhängig von den verwendeten Reagenzien .
Wissenschaftliche Forschungsanwendungen
Dihydrouridin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie:
- Untersuchung der konformativen Flexibilität von RNA-Molekülen und der Auswirkungen von Nukleosidmodifikationen auf die RNA-Struktur .
Biologie:
- Untersuchung der Rolle von Dihydrouridin in tRNA- und rRNA-Funktion, insbesondere im Zusammenhang mit der Proteinsynthese und RNA-Stabilität .
Medizin:
- Erforschung des Potenzials von Dihydrouridin und seinen Derivaten als therapeutische Mittel, insbesondere im Zusammenhang mit der Krebsforschung .
Industrie:
- Potenzielle Anwendungen in der Biotechnologie, wie z. B. die Entwicklung von RNA-basierten Therapeutika und Diagnostika .
5. Wirkmechanismus
Dihydrouridin übt seine Wirkung aus, indem es die C2’-endo-Zuckerkonformation in RNA fördert, was die konformative Flexibilität des Moleküls erhöht. Diese Flexibilität ist entscheidend für die richtige Faltung und Funktion von tRNA und rRNA. Die Modifikation stört Basenstapel-Interaktionen, was zu einer dynamischeren und flexibleren RNA-Struktur führt .
Ähnliche Verbindungen:
Pseudouridin: Im Gegensatz zu Dihydrouridin stabilisiert Pseudouridin die RNA-Struktur, indem es Basenstapel-Interaktionen fördert.
2’-O-Methyluridin: Diese Modifikation stabilisiert die RNA-Struktur ebenfalls, indem sie die Basenstapelung verstärkt.
5-Methyldihydrouridin: Eine weiter modifizierte Form von Dihydrouridin, die möglicherweise unterschiedliche strukturelle und funktionelle Eigenschaften aufweist
Einzigartigkeit: Dihydrouridin ist einzigartig in seiner Fähigkeit, die konformative Flexibilität von RNA-Molekülen zu erhöhen. Während andere Modifikationen wie Pseudouridin und 2’-O-Methyluridin die RNA-Struktur stabilisieren, fördert Dihydrouridin eine dynamischere und flexiblere Konformation, die für bestimmte RNA-Funktionen unerlässlich ist .
Wirkmechanismus
Dihydrouridine exerts its effects by promoting the C2’-endo sugar conformation in RNA, which enhances the conformational flexibility of the molecule. This flexibility is crucial for the proper folding and function of tRNA and rRNA. The modification disrupts base stacking interactions, leading to a more dynamic and flexible RNA structure .
Vergleich Mit ähnlichen Verbindungen
Pseudouridine: Unlike dihydrouridine, pseudouridine stabilizes the RNA structure by promoting base stacking interactions.
2’-O-Methyluridine: This modification also stabilizes the RNA structure by enhancing base stacking.
5-Methyldihydrouridine: A further modified form of dihydrouridine that may have distinct structural and functional properties
Uniqueness: Dihydrouridine is unique in its ability to enhance the conformational flexibility of RNA molecules. While other modifications like pseudouridine and 2’-O-methyluridine stabilize the RNA structure, dihydrouridine promotes a more dynamic and flexible conformation, which is essential for certain RNA functions .
Eigenschaften
IUPAC Name |
(1S,2R)-1-phenyl-2-pyrrolidin-1-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11(14-9-5-6-10-14)13(15)12-7-3-2-4-8-12/h2-4,7-8,11,13,15H,5-6,9-10H2,1H3/t11-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVHJGJBJLFWEX-DGCLKSJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=CC=C1)O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123620-80-4, 56571-91-6 | |
| Record name | 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol, (1S,2R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123620804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENYL-2-(PYRROLIDIN-1-YL)PROPAN-1-OL, (1S,2R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79R77N139L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene](/img/structure/B55031.png)


![2-(1H-Benzo[d]imidazol-5-yl)-2-oxoacetaldehyde](/img/structure/B55035.png)






![(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid](/img/structure/B55049.png)


